molecular formula C18H19NO3 B8662979 benzyl N-(4-oxo-1-phenylbutyl)carbamate

benzyl N-(4-oxo-1-phenylbutyl)carbamate

Cat. No.: B8662979
M. Wt: 297.3 g/mol
InChI Key: RRTYQOFBJZCLSS-UHFFFAOYSA-N
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Description

benzyl N-(4-oxo-1-phenylbutyl)carbamate is an organic compound characterized by its unique structure, which includes a carbamic acid ester linked to a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-oxo-1-phenylbutyl)carbamate typically involves the reaction of 4-oxo-1-phenylbutyric acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

    Reactants: 4-oxo-1-phenylbutyric acid, benzyl chloroformate, triethylamine.

    Solvent: Anhydrous dichloromethane.

    Conditions: Stirring at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(4-oxo-1-phenylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-1-phenylbutyric acid.

    Reduction: Formation of 4-hydroxy-1-phenylbutyl carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

benzyl N-(4-oxo-1-phenylbutyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(4-oxo-1-phenylbutyl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenylbutyric acid: Shares the 4-oxo-1-phenylbutyl structure but lacks the carbamic acid ester group.

    Benzyl carbamate: Contains the benzyl ester group but lacks the 4-oxo-1-phenylbutyl structure.

Uniqueness

benzyl N-(4-oxo-1-phenylbutyl)carbamate is unique due to its combination of the 4-oxo-1-phenylbutyl structure with the carbamic acid ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

benzyl N-(4-oxo-1-phenylbutyl)carbamate

InChI

InChI=1S/C18H19NO3/c20-13-7-12-17(16-10-5-2-6-11-16)19-18(21)22-14-15-8-3-1-4-9-15/h1-6,8-11,13,17H,7,12,14H2,(H,19,21)

InChI Key

RRTYQOFBJZCLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of oxalyl chloride (1.6 mL, 18.2 mmol) in methylene chloride (20 mL) at −50° C. was added drop-wise a solution of DMSO (2.84 g, 36.4 mmol). The resulting mixture was stirred at −50° C. for 15 minutes, and a solution of (3-hydroxy-1-phenyl-propyl)-carbamic acid benzyl ester (4.7 g, 16.53 mmol) in methylene chloride 35 mL). The mixture was stirred at −50° C. for 15 minutes, then TEA (11.5 mL, 82.7 mmol) was added. The mixture was stirred for five minutes at −50° C., then allowed to stir at room temperature for 30 minutes. The reaction mixture was washed with 5% aqueous HCl, dried over MgSO4, filtered and concentrated under reduced pressure to give 4.7 g (100%) of (4-oxo-1-phenyl-butyl)-carbamic acid benzyl ester as a pale yellow oil.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four

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